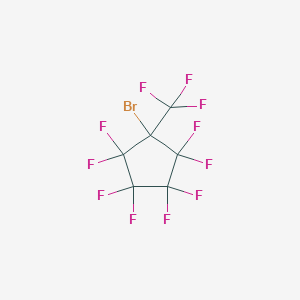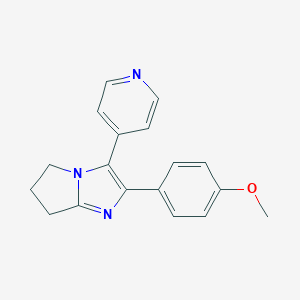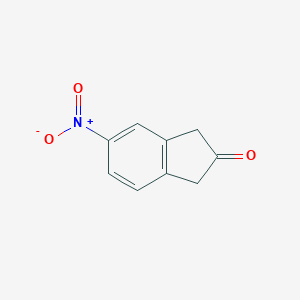
5-Nitro-2-indanone
Overview
Description
5-Nitro-2-indanone, also known as 5-nitro-1,3-dihydroinden-2-one or 5-Nitro-1H-inden-2 (3H)-one, is a chemical compound with the molecular formula C9H7NO3 . It is primarily used for research and development purposes .
Synthesis Analysis
The synthesis of 5-Nitro-2-indanone is not straightforward. One approach suggested on a forum involves starting with the commercially available 3,4-dimethyl anisole. Bromination under radical conditions with NBS should give the bis-bromomethyl compound. Reaction with the anion of dithiane with 2eq of strong base should give the dithiane of 5-methoxy-2-indanone. Deprotection with boron tribromide reveals the OH and dithiane removal by acid hydrolysis or Hg++ gives 5-hydroxy-2-indanone .Physical And Chemical Properties Analysis
5-Nitro-2-indanone is a solid substance with a brownish appearance . It has a molecular weight of 177.16 . Detailed physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Scientific Research Applications
Synthesis of Fused and Spirocyclic Frameworks
Indanones, including 5-Nitro-2-indanone, are prominent motifs found in a number of natural products and pharmaceuticals . Particularly, 1-indanones occupy an important niche in the chemical landscape due to their easy accessibility and versatile reactivity . In recent years, significant advancements have been achieved regarding the cyclization of the 1-indanone core . This has led to the construction of fused and spirocyclic frameworks, which are key structural components of many bioactive natural products .
Green Synthetic Pathway
A green synthetic pathway has been developed for the synthesis of indanones, including 5-Nitro-2-indanone . This method uses L-proline as an efficient and environmentally benign catalyst under metal- and additive-free conditions . The transition-metal-catalyzed intramolecular hydroacylation of 2-vinylbenzaldehyde provides a more green synthetic pathway to indanone scaffolds with good to excellent yields .
Synthesis of Anti-Alzheimer’s Drug
The green synthetic pathway mentioned above can be used to synthesize the anti-Alzheimer’s drug, donepezil . Donepezil is a medication used to treat Alzheimer’s disease and is synthesized using indanones, including 5-Nitro-2-indanone .
Applications in Medicinal Chemistry
Indane-1-3-dione, a derivative of indanone, is a privileged scaffold in chemistry . The derivatives of this structure, including those of 5-Nitro-2-indanone, find applications in various research fields, one of which is medicinal chemistry .
Applications in Organic Electronics
Indanone derivatives also find applications in the field of organic electronics . These compounds can be used in the manufacture of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic devices .
Applications in Photopolymerization
Indanone derivatives, including 5-Nitro-2-indanone, are used in photopolymerization processes . These compounds can initiate the polymerization of monomers when exposed to light, leading to the formation of polymers .
Applications in Optical Sensing
Indanone derivatives are used in optical sensing . These compounds can change their optical properties in response to changes in their environment, making them useful for detecting and measuring various physical and chemical parameters .
Applications in Non-Linear Optical (NLO) Applications
Indanone derivatives are used in non-linear optical (NLO) applications . These compounds can change their optical properties in a non-linear manner in response to the intensity of light, making them useful in various optical devices, including optical switches and optical limiters .
Safety and Hazards
5-Nitro-2-indanone is considered hazardous. It is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and it should be used only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It’s worth noting that nitro-containing compounds often interact with a variety of biological targets, and their specific targets can vary depending on the exact structure of the compound .
Mode of Action
The exact mode of action of 5-Nitro-2-indanone is not well-documented. Nitro-containing compounds generally undergo reduction reactions in biological systems, which can lead to the formation of reactive intermediates. These intermediates can then interact with various biological targets, leading to changes in cellular function .
Biochemical Pathways
Nitro-containing compounds are known to interfere with a variety of biochemical processes, including dna synthesis, protein function, and cellular respiration .
Pharmacokinetics
The compound has a molecular weight of 17716, which suggests it may have good bioavailability . The compound is a solid at room temperature and has a boiling point of 640.59°C at 760 mmHg .
Result of Action
Nitro-containing compounds can cause a variety of effects, including dna damage, protein dysfunction, and disruption of cellular respiration .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Nitro-2-indanone. For instance, the compound should be stored at 4°C to maintain its stability . Additionally, the compound’s action may be influenced by factors such as pH, temperature, and the presence of other chemicals in the environment .
properties
IUPAC Name |
5-nitro-1,3-dihydroinden-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-9-4-6-1-2-8(10(12)13)3-7(6)5-9/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEBFWRYDORZJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC2=C1C=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363600 | |
| Record name | 5-Nitro-2-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-2-indanone | |
CAS RN |
116530-60-0 | |
| Record name | 5-Nitro-2-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Nitro-2-indanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




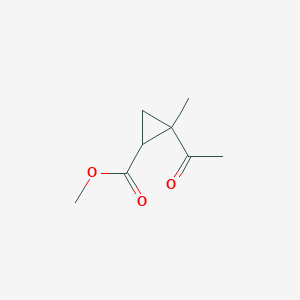
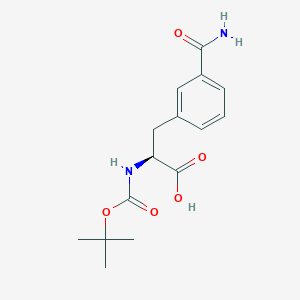
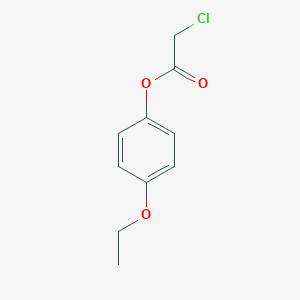
acetic acid](/img/structure/B51367.png)

![4-[(9H-Fluoren-9-ylmethoxy)carbonyl]morpholine-2-carboxylic acid](/img/structure/B51371.png)
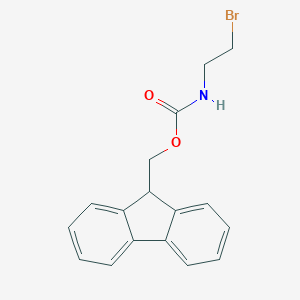
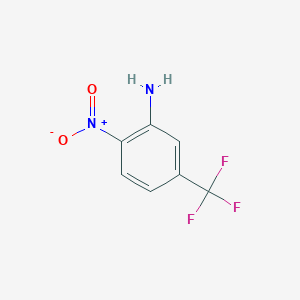

![4-[{4-[(E)-(3-Acetyl-5-nitrothiophen-2-yl)diazenyl]-3-methylphenyl}(ethyl)amino]butyl acetate](/img/structure/B51380.png)
